Thioproscaline

Description

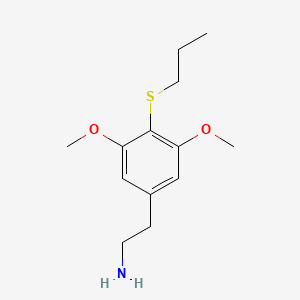

Thioproscaline (IUPAC name: 3,5-dimethoxy-4-(n-propylthio)phenethylamine) is a synthetic psychedelic compound belonging to the substituted phenethylamine class. It is characterized by a phenethylamine backbone modified with methoxy groups at the 3- and 5-positions, a sulfur-containing n-propylthio group at the 4-position, and an ethylamine side chain . Thioproscaline is part of a broader family of psychedelic amphetamines, which includes structurally and functionally related compounds like Thiometaescaline, Thiosymbescaline, and Thiotrisescaline .

Properties

CAS No. |

90109-55-0 |

|---|---|

Molecular Formula |

C13H21NO2S |

Molecular Weight |

255.38 g/mol |

IUPAC Name |

2-(3,5-dimethoxy-4-propylsulfanylphenyl)ethanamine |

InChI |

InChI=1S/C13H21NO2S/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3 |

InChI Key |

BQFDSMXQCJFKCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=C(C=C(C=C1OC)CCN)OC |

Origin of Product |

United States |

Preparation Methods

Thioproscaline is synthesized through a series of chemical reactions involving the introduction of a propylthio group to the phenethylamine structure. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dimethoxyphenethylamine.

Thioether Formation: The propylthio group is introduced via a nucleophilic substitution reaction using propylthiol and a suitable leaving group on the aromatic ring.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thioproscaline undergoes various chemical reactions, including:

Oxidation: Thioproscaline can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to remove the propylthio group, reverting to a simpler phenethylamine structure.

Substitution: Thioproscaline can undergo nucleophilic substitution reactions, particularly at the methoxy and propylthio positions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenethylamines .

Scientific Research Applications

Thioproscaline has been studied primarily for its psychedelic properties. Its applications in scientific research include:

Chemistry: Used as a reference compound in the study of phenethylamine derivatives.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Explored for potential therapeutic uses in treating mental health disorders, although data is limited.

Industry: Limited industrial applications due to its status as a controlled substance.

Mechanism of Action

Thioproscaline exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The exact molecular pathways involved are not fully understood, but it is believed to involve modulation of the serotonin system similar to other psychedelic compounds .

Comparison with Similar Compounds

Thioproscaline vs. Thiometaescaline

Key Differences :

Substituent Positions : Thioproscaline has methoxy groups at 3- and 5-positions, whereas Thiometaescaline derivatives feature 3,4-dimethoxy configurations.

Alkyl Chain : Thioproscaline’s n-propylthio group contrasts with Thiometaescaline’s shorter methylthio group.

Sulfur Position : In 4-Thiometaescaline, the thio group is at the 4-position, mirroring Thioproscaline, while 3-Thiometaescaline places sulfur at the 3-position.

Functional Implications :

The longer n-propyl chain in Thioproscaline may prolong its metabolic stability compared to Thiometaescaline’s methyl group. Additionally, the 3,5-dimethoxy arrangement could alter receptor binding affinity at serotonin (5-HT2A) receptors, a common target for psychedelic effects .

Thioproscaline vs. Thiosymbescaline

Key Differences :

Methoxy Groups : Thiosymbescaline has three methoxy groups (3,4,5-trimethoxy), while Thioproscaline has two (3,5-dimethoxy).

Alkyl Chain : Thiosymbescaline’s ethylthio group is shorter than Thioproscaline’s n-propylthio.

Functional Implications :

The additional methoxy group in Thiosymbescaline may enhance receptor binding potency but reduce selectivity. The ethylthio group could result in intermediate lipid solubility compared to Thioproscaline’s n-propylthio .

Thioproscaline vs. Thiotrisescaline

Key Differences :

Ethoxy vs. Methoxy : Thiotrisescaline substitutes methoxy with ethoxy groups, increasing steric bulk.

Sulfur and Alkyl Groups : Thiotrisescaline uses a methylthio group, shorter than Thioproscaline’s n-propylthio.

However, the shorter methylthio chain might limit lipid solubility relative to Thioproscaline .

Structural Comparison Table

| Compound | Methoxy/Ethoxy Positions | Thio Group Position | Alkyl Chain Length |

|---|---|---|---|

| Thioproscaline | 3,5-dimethoxy | 4 | n-propyl |

| 4-Thiometaescaline | 3,4-dimethoxy | 4 | methyl |

| 3-Thiometaescaline | 3,4-dimethoxy | 3 | methyl |

| 4-Thiosymbescaline | 3,4,5-trimethoxy | 4 | ethyl |

| 4-Thiotrisescaline | 3,4,5-triethoxy | 4 | methyl |

Research Findings and Limitations

While structural differences are well-documented, empirical data on the pharmacological profiles of these compounds remain sparse. Current understanding is extrapolated from structure-activity relationships (SARs) in classical psychedelics:

- Thio Substitution : Replacing oxygen with sulfur may increase bioavailability and duration due to reduced polarity .

- Methoxy Positioning : 3,5-dimethoxy configurations (as in Thioproscaline) may optimize 5-HT2A receptor binding compared to 3,4- or 3,4,5-substituted analogs .

Critical Knowledge Gaps:

- No peer-reviewed studies directly compare the potency, metabolic pathways, or safety profiles of Thioproscaline and its analogs.

- Clinical effects are inferred from anecdotal reports, highlighting the need for controlled studies .

Biological Activity

Thioproscaline, or 3,5-dimethoxy-4-propylthiophenethylamine , is a lesser-known psychedelic compound that belongs to the phenethylamine class. Its structural similarity to mescaline and its psychoactive properties have made it a subject of interest in psychopharmacological research. Thioproscaline was first synthesized by Alexander Shulgin, who documented its effects and dosage in his book PiHKAL (Phenethylamines I Have Known and Loved), noting a dosage range of 20–25 mg with effects lasting approximately 10–15 hours .

Chemical Structure and Properties

Thioproscaline is characterized by the following chemical structure:

- Molecular Formula : C12H17N1O2S

- Molecular Weight : 239.34 g/mol

- IUPAC Name : 3,5-Dimethoxy-4-propylthiophenethylamine

This compound exhibits significant biological activity primarily through its interaction with serotonin receptors.

Thioproscaline acts primarily as an agonist at serotonin receptors, particularly the 5-HT2A receptor subtype, which is widely implicated in the hallucinogenic effects of various psychedelics. The binding affinity and efficacy at these receptors are crucial for understanding its psychoactive properties.

Serotonin Receptor Affinity

Research indicates that thioproscaline has a notable affinity for the following serotonin receptors:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT2A | Moderate |

| 5-HT2C | Moderate |

| 5-HT1A | Low |

The compound's action on these receptors leads to various psychological effects, including altered perception and mood changes .

Pharmacodynamics

The pharmacodynamics of thioproscaline involve several pathways:

- Agonism at 5-HT2A Receptors : This activation is associated with visual hallucinations and altered sensory perception.

- Modulation of Dopaminergic Systems : There is some evidence suggesting that thioproscaline may also interact with dopaminergic pathways, contributing to its psychoactive effects .

Toxicology and Safety Profile

Currently, there is insufficient data regarding the toxicity and long-term safety profile of thioproscaline. Its relatively low prevalence in recreational use suggests that comprehensive toxicological studies have not been prioritized. However, as with many psychedelics, potential risks may include psychological distress or exacerbation of pre-existing mental health conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.